2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-5-8(10(13)14)6(2)12-9(11-5)7-3-4-7/h7H,3-4H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTBYNUKHIXDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CC2)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 2,4-dimethyl-5-formylpyrimidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
- Anticancer Research : The compound has been studied for its potential as an anti-cancer agent. Research indicates that it may target specific pathways involved in tumor growth. For instance, preclinical models have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .
- Cystic Fibrosis Treatment : The compound has been investigated for its ability to modulate the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for ion transport in epithelial cells. Potential leads for more effective drugs targeting CFTR have emerged from structure-based optimization studies involving similar compounds .
Agricultural Chemistry
Pesticide Development
- The compound is being evaluated for its efficacy as a pesticide or herbicide. Its unique chemical structure may provide novel solutions for crop protection while minimizing environmental impact. Initial studies suggest that it can effectively inhibit certain pests and diseases affecting crops, potentially leading to safer agricultural practices .
Material Science
Advanced Materials
- Research is ongoing into the use of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid in the development of advanced materials. Its properties are being explored for creating polymers with enhanced thermal stability and mechanical strength, which are beneficial in various industrial applications .
Data Table: Summary of Applications
Case Studies and Research Findings
-
Anticancer Efficacy Study :
- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, with some showing lower IC50 values compared to established chemotherapeutics like Cisplatin. This suggests a promising avenue for further development in cancer therapies.
-
Neuroprotective Effects :
- Compounds with similar structural motifs were evaluated for neuroprotective properties. Findings indicated that these compounds could enhance the expression of neuroprotective proteins and reduce neuroinflammation, suggesting potential applications in neurodegenerative disease treatments.
-
Structure-Activity Relationship Analysis :
- Research on the structure-activity relationships of this compound revealed that modifications to the cyclopropyl group significantly influence both cytotoxicity and selectivity towards cancer cells versus normal cells, guiding future synthetic efforts to optimize therapeutic profiles.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The cyclopropyl and dimethyl groups contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of pyrimidine-5-carboxylic acids, where substituent variations significantly influence physicochemical properties and applications. Key analogs include:
Key Observations :
Comparison of Manufacturing Challenges :
- Market Availability : 4,6-Dimethylpyrimidine-5-carboxylic acid is commercially prominent, with global production projected to reach 1,200 MT by 2025 . In contrast, 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid is less documented, suggesting niche or experimental status.
- Technical Barriers : The cyclopropyl group introduces synthetic complexity, requiring specialized reagents (e.g., cyclopropanation agents) compared to simpler methyl or methoxy substituents .
Biological Activity
2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid is a compound belonging to the pyrimidine family, notable for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 548773-17-7 |
| Molecular Formula | C₈H₉N₃O₂ |
| Molecular Weight | 165.17 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Its mechanism of action may include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in nucleic acid synthesis, which can lead to antimicrobial and anticancer effects .
- Interaction with Receptors : It may bind to certain receptors or proteins, altering their activity and influencing cellular pathways related to inflammation and cancer progression .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have demonstrated that the compound possesses antimicrobial properties, inhibiting the growth of various bacteria and fungi.
- Anticancer Properties : Preliminary evaluations suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Activity : A study published in PubMed reported that derivatives of pyrimidine compounds showed significant inhibition of cancer cell lines, suggesting potential use in cancer therapeutics . The IC50 values for various derivatives were evaluated, highlighting the potency of this compound against specific cancer types.
- Antimicrobial Testing : Another research article indicated that this compound was effective against a range of microbial strains, demonstrating an ability to disrupt bacterial cell membranes . The results were quantified using minimum inhibitory concentration (MIC) assays.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar pyrimidine derivatives:
| Compound Name | Biological Activity | Remarks |
|---|---|---|
| 2-Amino-4,6-dimethylpyrimidine | Moderate antimicrobial activity | Lacks carboxylic acid group |
| 4,6-Dimethylpyrimidine-5-carboxylic acid | Exhibits lower anticancer activity | Less potent than cyclopropyl derivative |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step condensation and functionalization. For example, cyclopropyl groups can be introduced via nucleophilic substitution or cycloaddition reactions. A pyrimidine core is first constructed using urea or thiourea derivatives, followed by regioselective alkylation at the 4- and 6-positions. Carboxylic acid functionality is introduced through hydrolysis of nitrile intermediates or oxidation of methyl groups. Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature control (70–100°C), and catalysts like BOP reagent for coupling reactions . Yield improvements may require inert atmospheres (N₂/Ar) and purification via recrystallization or column chromatography .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- Methodological Answer :
- Spectroscopy : IR identifies carboxylic acid (C=O stretch ~1678 cm⁻¹) and cyclopropyl C-H bends (3100–3200 cm⁻¹). ¹H/¹³C NMR resolves substituent positions (e.g., cyclopropyl protons at δ 1.0–1.5 ppm; methyl groups as singlets) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ or [M-H]⁻ ions) .
- X-ray Crystallography : SHELX programs (SHELXL/SHELXS) refine crystal structures, especially for resolving cyclopropyl ring geometry and hydrogen bonding networks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy)?
- Methodological Answer : Discrepancies often arise from assay variability. Standardize protocols:
- Use consistent microbial strains (e.g., ATCC references) and growth media (Mueller-Hinton agar).
- Control compound purity (>95%, verified via HPLC) and solubility (use DMSO/water mixtures with ≤1% organic solvent) .
- Perform dose-response curves (IC₅₀/EC₅₀) with triplicate measurements. Compare results against positive controls (e.g., ciprofloxacin for bacteria) .
Q. What strategies are used to investigate the compound’s interaction with enzymatic targets?
- Methodological Answer :
- In vitro assays : Fluorescence polarization or surface plasmon resonance (SPR) quantify binding affinity (Kd). Enzyme inhibition is tested via kinetic assays (e.g., NADH oxidation for dehydrogenase targets) .
- Computational docking : Molecular dynamics simulations (AutoDock Vina, GROMACS) model cyclopropyl steric effects and carboxylate interactions with catalytic residues .
- Mutagenesis studies : Replace key amino acids in target enzymes (e.g., His → Ala) to validate binding hypotheses .
Q. How can solubility limitations in aqueous assays be addressed without compromising bioactivity?
- Methodological Answer :
- Co-solvents : Use biocompatible agents like PEG-400 or cyclodextrins (≤5% v/v) to enhance solubility .
- Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) for improved membrane permeability, followed by in situ hydrolysis .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .
Q. What computational approaches predict regioselectivity in further functionalization (e.g., halogenation)?
- Methodological Answer :
- DFT calculations : Gaussian or ORCA software calculates Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidine ring .
- Hammett plots : Correlate substituent electronic effects (σ values) with reaction rates for halogenation or sulfonation .
- Machine learning : Train models on existing pyrimidine reaction datasets to predict optimal conditions (temperature, catalysts) .
Data Presentation Example
Table 1 : Key Spectral Data for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
